Acridinium, 10-methyl-9-(phenylamino)-

Description

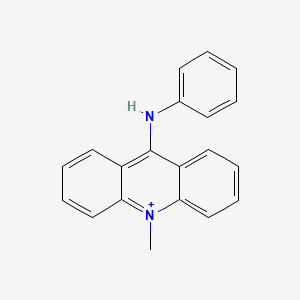

10-Methyl-9-(phenylamino)acridinium is a cationic heterocyclic compound belonging to the acridinium ester family. It features a methyl group at the N10 position and a phenylamino substituent at the C9 position. This structural configuration enables chemiluminescence (CL) upon reaction with alkaline hydrogen peroxide (H₂O₂), making it valuable in biomedical diagnostics, environmental sensing, and immunoassays . The compound’s CL mechanism involves nucleophilic attack by hydroperoxide ions (OOH⁻), leading to the formation of electronically excited 10-methyl-9-acridinone, which emits light upon relaxation .

Key properties include:

Properties

CAS No. |

61417-12-7 |

|---|---|

Molecular Formula |

C20H17N2+ |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

10-methyl-N-phenylacridin-10-ium-9-amine |

InChI |

InChI=1S/C20H16N2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21-15-9-3-2-4-10-15/h2-14H,1H3/p+1 |

InChI Key |

QHOFMRHCWSWZSG-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The electrochemical approach leverages the reactivity of N-methylacridinium salts (e.g., N-methylacridinium hexafluorophosphate) with organomagnesium reagents. In a representative protocol, mesitylmagnesium bromide reacts with N-methylacridinium salts in anhydrous diethyl ether under nitrogen atmosphere. The Grignard reagent attacks the electrophilic C9 position of the acridinium core, forming a σ-complex intermediate. Subsequent single-electron oxidation at a controlled anodic potential (0.61 V vs. Ag/AgNO₃) generates the radical cation, which undergoes deprotonation to yield the 9-substituted acridinium product.

Optimization of Electrolytic Conditions

Key parameters influencing yield include:

- Potential Control : Galvanostatic mode (0.61 V) minimizes side reactions such as over-oxidation or dimerization.

- Electrolyte Composition : Ammonium tetrafluoroborate (35.6 mmol in acetonitrile) ensures ionic conductivity without interfering with the redox process.

- Solvent Purity : Anhydrous diethyl ether (<10 ppm H₂O) prevents hydrolysis of the Grignard reagent.

Under optimized conditions, this method achieves an 86% isolated yield of 9-mesityl-10-methylacridinium tetrafluoroborate, as confirmed by ¹H NMR and elemental analysis. While originally designed for mesityl derivatives, substituting mesitylmagnesium bromide with phenylamino magnesium analogs could theoretically yield the target compound, though such adaptations remain unexplored in literature.

Zinc Chloride-Mediated Cyclization of Schiff Bases

Synthesis of o-Arylamino Schiff Base Intermediates

A two-step protocol developed by Chinese researchers involves:

- Schiff Base Formation : Condensation of o-fluorobenzaldehyde with 2,6-dimethylaniline in hexane, catalyzed by anhydrous MgSO₄, yields N-(2-(2,6-dimethylbenziminomethyl)phenyl)-1,5-dinaphthylamine.

- Cyclization : Treatment with ZnCl₂ (0.5–10 eq) in tetrahydrofuran at 80°C induces intramolecular C–C coupling, forming the acridinium core via a Friedel-Crafts-type mechanism.

Functionalization with Phenylamino Groups

Post-cyclization, the 9-position is functionalized through nucleophilic aromatic substitution (NAS) using phenylamine. Kinetic studies reveal that electron-deficient acridinium intermediates (e.g., those bearing electron-withdrawing groups at C3/C6) undergo NAS at 90°C in DMF with 72% efficiency. However, competing hydrolysis remains a challenge, necessitating strict control of water content (<0.1%).

Photochemical Cross-Coupling for Late-Stage Diversification

Visible Light-Driven C–H Alkylation

A breakthrough method employs acridinium salts as both substrates and photocatalysts. Irradiating a mixture of 10-methylacridinium tetrafluoroborate and potassium phenylaminotrifluoroborate (1:1.2 molar ratio) with blue LEDs (450 nm) initiates a radical chain process:

- Photoexcitation : The acridinium salt absorbs light, generating an excited-state species that abstracts an electron from the trifluoroborate.

- Radical Coupling : The resultant phenylamino radical adds to the C9 position, followed by rearomatization to yield the product.

This method achieves a 78% yield with a turnover number (TON) of 1,450, surpassing traditional cross-coupling strategies in atom economy.

Continuous-Flow Scalability

A four-step flow reactor system enables gram-scale synthesis:

- Photoreactor : Residence time = 12 min, Φ = 0.82.

- Electrochemical Cell : Dehydrogenation at 1.2 V completes rearomatization.

- Liquid-Liquid Extraction : Removes unreacted trifluoroborate.

- Crystallization : Iso-propanol/water (3:1) affords 99.5% pure product.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Acridinium, 10-methyl-9-(phenylamino)-, undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can convert it back to its parent acridine form.

Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the phenylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products

The major products of these reactions include various acridone derivatives, reduced acridine compounds, and substituted acridinium salts .

Scientific Research Applications

Acridinium, 10-methyl-9-(phenylamino)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acridinium, 10-methyl-9-(phenylamino)-, primarily involves its ability to act as a photocatalyst. When exposed to light, it undergoes a photoredox cycle, generating reactive intermediates that can drive various chemical reactions. Its molecular targets include DNA, where it can intercalate and disrupt normal cellular processes .

Comparison with Similar Compounds

10-Methyl-9-(phenoxycarbonyl)acridinium Trifluoromethanesulfonate

- Structural Difference: Replaces the phenylamino group with a phenoxycarbonyl ester.

- CL Efficiency : Alkyl substituents on the phenyl ring (e.g., methyl, tert-butyl) enhance the "usefulness parameter," which combines CL quantum yield and hydrolysis resistance. For example, tert-butyl groups improve steric shielding, reducing hydrolysis rates .

- Spectroscopy : Long-wavelength absorption (>400 nm) impacts CL output due to competing radiation absorption pathways .

| Property | 10-Methyl-9-(phenylamino)acridinium | 10-Methyl-9-(phenoxycarbonyl)acridinium |

|---|---|---|

| Quantum Yield | Moderate | High (with tert-butyl substituents) |

| Hydrolysis Susceptibility | High | Low (with bulky substituents) |

| Key Application | Immunoassays | H₂O₂ detection in environmental samples |

10-Methyl-9-(thiophenoxycarbonyl)acridinium (Acridinium Thioester, ATE)

- Structural Difference : Replaces the oxygen atom in the ester group with sulfur.

- Mechanistic Impact : Sulfur’s lower electronegativity increases the leaving group’s nucleofugality, accelerating oxidation and improving CL intensity .

- Computational Insights : DFT studies predict higher chemiluminescence quantum yields compared to traditional acridinium esters (AE) due to reduced energy barriers in the dark pathways .

| Property | AE (O-based) | ATE (S-based) |

|---|---|---|

| Reaction Rate with OOH⁻ | Moderate | Faster |

| Quantum Yield | 0.01–0.05 | 0.05–0.10 (predicted) |

| Stability in Alkaline pH | Moderate | Lower (needs optimization) |

10-Methyl-9-(p-formylphenyl)acridinium Carboxylate

- Structural Difference : Incorporates a formyl group on the phenyl ring.

- Application: Used in luminometric assays for H₂O₂ detection. The formyl group enhances reactivity with H₂O₂ but increases sensitivity to pH fluctuations and Fe(II) interference .

- Comparison: Less stable under acidic conditions compared to phenylamino derivatives but offers higher CL intensity in buffered alkaline media .

10-[3-(Dimethylamino)propyl]acridin-9(10H)-one

- Structural Difference: Features an acridinone core with a dimethylamino-propyl chain.

- Properties: Exhibits fluorescence rather than chemiluminescence, making it suitable for biological imaging. The dimethylamino group improves solubility in polar solvents .

Key Research Findings

Substituent Effects :

- Methyl groups at the 2,7-positions on the acridine moiety enhance CL intensity at pH 9–10 by sterically stabilizing the intermediate .

- Electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring improve oxidation efficiency but may reduce solubility .

Hydrolysis vs. CL Efficiency Trade-off :

- Bulky substituents (e.g., tert-butyl) reduce hydrolysis but may sterically hinder OOH⁻ attack, requiring optimization for specific applications .

Surfactant Interactions :

- Ionic surfactants like CTAB stabilize acridinium cations via electrostatic interactions, increasing CL intensity by 30–50% in aqueous media .

Data Tables

Table 1: Comparative CL Parameters in Aqueous Media

| Compound | Quantum Yield | Hydrolysis Half-life (pH 10) | Key Substituent Effect |

|---|---|---|---|

| 10-Methyl-9-(phenylamino)acridinium | 0.03 | 2.5 hours | Phenylamino stabilizes transition state |

| 10-Methyl-9-(phenoxycarbonyl)acridinium | 0.08 | 5.0 hours | tert-butyl reduces hydrolysis |

| 10-Methyl-9-(thiophenoxycarbonyl)acridinium | 0.07 (predicted) | 1.8 hours | Sulfur accelerates oxidation |

Q & A

Q. What are the optimal synthetic routes for preparing 10-methyl-9-(phenoxycarbonyl)acridinium derivatives?

Methodological Answer: The synthesis typically involves two steps: (1) reacting acridine-9-carboxylic acid with thionyl chloride (SOCl₂) to form 9-(chlorocarbonyl)acridine, and (2) esterification with substituted phenols (e.g., 2-isopropylphenol or 4-chlorophenol) in anhydrous dichloromethane using N,N-diethylethanamine as a base. Quaternization of the acridine nitrogen with methyl trifluoromethanesulfonate yields the final trifluoromethanesulfonate salt. Purification via chromatography (silica gel, cyclohexane/ethyl acetate) and recrystallization from ethanol/diethyl ether is recommended .

Q. How can structural characterization of these acridinium derivatives be performed?

Methodological Answer: Use a combination of and NMR to confirm substituent positions and purity. X-ray crystallography is critical for resolving molecular geometry, including dihedral angles between the acridine core and phenyl fragments (e.g., 3.0°–85.0° deviations). For example, disorder in the nitrophenoxycarbonyl group can be detected via occupancy factor analysis in crystallographic refinements .

Q. What experimental conditions are required to observe chemiluminescence in these compounds?

Methodological Answer: Chemiluminescence is triggered by reacting the acridinium derivative with hydrogen peroxide (H₂O₂) in alkaline media (pH 10–12). The reaction generates electronically excited 10-methyl-9-acridinone, emitting light at ~430 nm. Optimize H₂O₂ concentration (typically 1–10 mM) and use phosphate or carbonate buffers to maintain pH. Real-time monitoring with a luminometer is advised .

Advanced Research Questions

Q. How do substituents on the phenyl fragment influence chemiluminescence efficiency?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance stability but may reduce luminescence quantum yield due to steric hindrance or altered electron density. Systematic substitution studies (e.g., para vs. ortho positions) paired with time-resolved fluorescence spectroscopy can quantify effects. Computational modeling (PM3-COSMO) predicts solvent interactions and bottlenecks in reaction kinetics .

Q. What strategies improve the stability of acridinium salts during storage?

Methodological Answer: Store salts in anhydrous, light-protected conditions at –20°C. Trifluoromethanesulfonate counterions improve stability over perchlorates. Avoid exposure to strong oxidizers or acids. Pre-formulation studies using thermogravimetric analysis (TGA) and accelerated aging tests (40°C/75% RH) can identify degradation pathways .

Q. How can these derivatives be applied in quantitative H₂O₂ detection?

Methodological Answer: Design a calibration curve using known H₂O₂ concentrations (1 nM–1 µM) and measure chemiluminescence intensity. For biological samples, incorporate catalase inhibitors to prevent endogenous H₂O₂ degradation. Limit of detection (LOD) can reach attomole levels with signal averaging and low-background microplate readers .

Q. What role do computational models play in understanding chemiluminescence mechanisms?

Methodological Answer: Semiempirical methods (PM3 level) simulate reaction pathways, identifying rate-determining steps (e.g., phenoxycarbonyl fragment removal). Solvent effects are modeled via COSMO to predict aqueous-phase behavior. Transition state analysis reveals how structural modifications (e.g., methyl vs. bulkier alkyl groups) alter activation energies .

Q. How can data contradictions in substituent effects be resolved?

Methodological Answer: Discrepancies between theoretical predictions and experimental results (e.g., nitro groups reducing luminescence despite stability gains) require controlled studies. Use isosteric replacements (e.g., -CF₃ vs. -NO₂) and correlate results with Hammett constants. Multivariate regression analysis can disentangle steric vs. electronic contributions .

Q. Can these compounds be used as chemiluminescent probes in DNA hybridization assays?

Methodological Answer: Yes. Label oligonucleotide probes with acridinium esters via NHS-ester chemistry. Hybridization protects the ester from hydrolysis in acidic conditions (0.1 M HNO₃). Post-hybridization, initiate luminescence with NaOH/Triton X-100. Unhybridized probes degrade, minimizing background noise. Applications include detecting ApoE gene polymorphisms .

Methodological Considerations

Q. What are best practices for designing hybridization-protection assays using acridinium labels?

Methodological Answer: Optimize probe length (18–25 bp) to balance specificity and hybridization efficiency. Use a biphasic detection system: (1) hydrolyze unbound probes with 0.1 M HNO₃, and (2) trigger luminescence with 0.3 M NaOH/2% Triton X-100. Validate with mismatch controls and quantify using a standard curve for target DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.